molecular formula C20H25ClN2O2 B12484003 3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline

3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline

Cat. No.: B12484003
M. Wt: 360.9 g/mol
InChI Key: JIGBDIOHZJIKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of the piperidine ring and the methoxy groups on the benzyl moiety suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline typically involves multiple steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, can be synthesized from 3,4-dimethoxybenzyl alcohol through chlorination.

    N-Alkylation: The benzyl chloride intermediate is then reacted with piperidine to form the N-(3,4-dimethoxybenzyl)piperidine.

    Amination: The final step involves the reaction of the N-(3,4-dimethoxybenzyl)piperidine with 3-chloro-4-nitroaniline, followed by reduction of the nitro group to an amine.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form quinones.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs targeting neurological disorders.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: In the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring and methoxy groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(3,4-dimethoxybenzyl)-4-(morpholin-1-yl)aniline: Similar structure but with a morpholine ring instead of piperidine.

    3-chloro-N-(3,4-dimethoxybenzyl)-4-(pyrrolidin-1-yl)aniline: Similar structure but with a pyrrolidine ring.

Uniqueness

The presence of the piperidine ring in 3-chloro-N-(3,4-dimethoxybenzyl)-4-(piperidin-1-yl)aniline may confer unique biological activity and chemical reactivity compared to its analogs. This could make it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylaniline

InChI

InChI=1S/C20H25ClN2O2/c1-24-19-9-6-15(12-20(19)25-2)14-22-16-7-8-18(17(21)13-16)23-10-4-3-5-11-23/h6-9,12-13,22H,3-5,10-11,14H2,1-2H3

InChI Key

JIGBDIOHZJIKPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)N3CCCCC3)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.